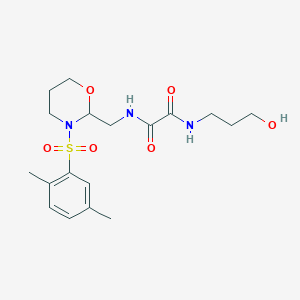

Cyclopropyl(3-nitrophenyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclopropyl(3-nitrophenyl)methanol is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.202. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Rapid Synthesis of Halohydrofurans

Researchers have developed a one-pot, two-step method for the efficient preparation of 3-halohydrofurans by catalyzing the hydroxylation/halocyclization of cyclopropyl methanols. This method, facilitated by TfOH catalysis, operates under mild conditions, demonstrates broad substrate scope, and achieves moderate to excellent yields with cis diastereoselectivity. It underscores the utility of cyclopropyl methanols in synthesizing complex heterocyclic structures, which could have implications for material science and pharmaceutical synthesis (Mothe et al., 2011).

Electroreductive Retro-cyclopropanation

The electrochemistry of nitrophenyl-methanofullerene derivatives demonstrates the electroreductive cleavage of the cyclopropane ring, leading to the formation of fullerene and bis-adducts. This process, varying with structural and electronic differences, illustrates the potential of cyclopropyl groups in modifying the electrochemical properties of fullerenes, impacting material science and nanotechnology applications (Herranz et al., 2002).

Synthetic Precursors for Dihydropyrroles and Pyrroles

Doubly activated cyclopropanes have been employed as precursors for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles, further oxidized to yield densely functionalized pyrroles. This approach highlights the strategic use of cyclopropyl groups in constructing nitrogen-containing heterocycles, crucial for various pharmaceutical and agrochemical applications (Wurz & Charette, 2005).

Transesterification Reactions Catalyzed by Lanthanides

Lanthanides have catalyzed the methanolysis of esters, showing strong catalysis with both aryl and alkyl esters. This research presents a novel mechanism involving a dimethoxy-bridged lanthanide dimer, offering insights into green chemistry and catalyst design for esterification reactions (Neverov et al., 2001).

Cyclopropane-Shift Reactions

The novel cyclopropane-shift type reactions of diaryl(2-halogenocyclopropyl)methanols have been used to construct complex aromatic structures, such as naphthalenes and indans. These findings open avenues for the synthesis of organic electronic materials and complex molecular architectures (Wakasugi et al., 2000).

作用機序

Target of Action

Cyclopropane-containing compounds have been found to have diverse biological activities . The nitrophenyl group is a common feature in many bioactive compounds and can interact with various biological targets .

Mode of Action

Without specific studies on “Cyclopropyl(3-nitrophenyl)methanol”, it’s difficult to determine its exact mode of action. Cyclopropane-containing compounds often impose conformational rigidity on the molecules of physiologically active compounds .

Biochemical Pathways

Cyclopropane-containing compounds can affect various biochemical pathways depending on their specific structures and targets .

Pharmacokinetics

The cyclopropane fragment in compounds is known to increase the metabolic stability of the target structures .

将来の方向性

The future directions for Cyclopropyl(3-nitrophenyl)methanol could involve its use in the synthesis of new compounds. For example, it has been used as a novel synthon for the synthesis of the anticancer drug lenvatinib . Additionally, advancements in cyclopropane synthesis could open up new possibilities for the use of this compound .

Relevant Papers The paper “Novel method for the synthesis of lenvatinib using 4-nitrophenyl cyclopropylcarbamate and their pharmaceutical salts” discusses the use of this compound in the synthesis of lenvatinib . Another paper titled “Improved Access to Cyclopropanol via Supply-Centered Synthesis” discusses the synthesis of cyclopropanol, which could be relevant to the synthesis of this compound .

特性

IUPAC Name |

cyclopropyl-(3-nitrophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-10(7-4-5-7)8-2-1-3-9(6-8)11(13)14/h1-3,6-7,10,12H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMVLQIABONHSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC(=CC=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-2,4-dioxo-3-phenyl-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2543921.png)

![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2543928.png)

![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2543931.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2543935.png)

![5-fluoro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyridine-2-carboxamide](/img/structure/B2543936.png)